Methyl 2,6-bis(benzyloxy)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,6-bis(phenylmethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-24-22(23)21-19(25-15-17-9-4-2-5-10-17)13-8-14-20(21)26-16-18-11-6-3-7-12-18/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFELGCBAWCSEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40781826 | |
| Record name | Methyl 2,6-bis(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40781826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25983-51-1 | |
| Record name | Methyl 2,6-bis(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40781826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Alkylation Reactions for Ether Formation
The introduction of the two benzyloxy groups onto the 2 and 6 positions of the benzoate (B1203000) ring is a critical step, typically achieved through alkylation reactions. The Williamson ether synthesis is the foundational method employed for this transformation.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a widely used and versatile method for preparing ethers. wikipedia.orgprepchem.com The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing Methyl 2,6-bis(benzyloxy)benzoate, the process involves the deprotonation of the hydroxyl groups of a precursor like Methyl 2,6-dihydroxybenzoate (B8749050) to form a more nucleophilic diphenoxide intermediate. masterorganicchemistry.comyoutube.com This intermediate then attacks the electrophilic carbon of a benzylating agent, leading to the displacement of a leaving group and the formation of the desired ether linkages. wikipedia.orgyoutube.com
The general mechanism involves the following key steps:
Deprotonation: A base removes the acidic protons from the two hydroxyl groups on the phenol (B47542) ring, creating a dianion (phenoxide).
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the benzylic carbon of the alkylating agent.
Displacement: The leaving group on the benzylating agent is expelled, forming the C-O ether bond.
This classic reaction is favored for its reliability in forming both symmetrical and asymmetrical ethers. wikipedia.org
Use of Benzyl (B1604629) Halides (e.g., Benzyl Bromide) as Alkylating Agents
Benzyl halides are the preferred alkylating agents for installing the benzyloxy groups. Benzyl bromide and benzyl chloride are commonly used for this purpose due to the high reactivity of the benzylic carbon towards nucleophilic substitution. masterorganicchemistry.com The stability of the benzyl carbocation transition state facilitates the SN2 reaction.
In a typical procedure, the dihydroxybenzoate precursor is treated with at least two equivalents of the benzyl halide to ensure complete benzylation of both hydroxyl groups. The choice between benzyl bromide and benzyl chloride can influence reaction times and conditions, with benzyl bromide often being more reactive.
Role of Bases (e.g., K2CO3, DBU) and Solvents in Reaction Efficiency
The selection of an appropriate base and solvent system is crucial for the efficiency of the Williamson ether synthesis, particularly when dealing with sterically hindered phenols. thieme-connect.de
Bases:
Potassium Carbonate (K₂CO₃): A commonly used mild inorganic base that is effective in deprotonating phenolic hydroxyl groups. masterorganicchemistry.com Its use is well-documented in similar benzylation reactions.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic, sterically hindered organic base. researchgate.net DBU is particularly effective in reactions where the substrate is sensitive or where competitive side reactions might occur with a nucleophilic base. researchgate.netnih.gov Its strong basicity ensures complete deprotonation of the phenol, even in hindered environments, driving the reaction towards the desired product. researchgate.net
Solvents:
Acetone (B3395972): A polar aprotic solvent that can effectively dissolve the reactants and facilitate the SN2 reaction.
Dimethylformamide (DMF): Another polar aprotic solvent that is excellent for SN2 reactions. It helps to solvate the cation of the base, leaving the anion more "naked" and nucleophilic, which can increase the reaction rate. researchgate.net
The combination of a strong, non-nucleophilic base like DBU with a polar aprotic solvent like DMF often provides optimal conditions for the benzylation of sterically hindered dihydroxy benzoates.
Table 1: Reagents in Williamson Ether Synthesis for Benzyloxy Group Installation
| Reagent Type | Example | Role in Reaction |
|---|---|---|
| Alkylating Agent | Benzyl Bromide (BnBr) | Provides the benzyl group for ether formation. |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenolic -OH groups to form the nucleophilic phenoxide. |
| Base | DBU | A strong, non-nucleophilic base used to promote the reaction, especially for hindered phenols. researchgate.net |
| Solvent | Acetone / DMF | Provides a medium for the reaction and facilitates the SN2 mechanism. researchgate.net |
Regioselective Benzyloxy Group Installation
Achieving the correct regiochemistry, with the benzyloxy groups specifically at the 2 and 6 positions, is determined by the choice of the starting material. The synthesis begins with a precursor where the hydroxyl groups are already fixed in the desired 2,6-positions. The most common and logical starting material is Methyl 2,6-dihydroxybenzoate . nih.gov By starting with this compound, the subsequent benzylation reaction can only occur at the existing hydroxyl groups, thus ensuring the exclusive formation of the 2,6-bis(benzyloxy) isomer. The primary challenge in this step is not regioselectivity but overcoming the steric hindrance imposed by the ortho-substituents (the ester group and the other hydroxyl/benzyloxy group). thieme-connect.deacs.org
Esterification Pathways for Methyl Benzoate Moiety
The methyl ester group in the target molecule can be introduced either before or after the etherification step. However, the most common route involves esterification of the parent benzoic acid first.
Formation from Corresponding Benzoic Acid Derivatives
The synthesis of this compound typically starts from a benzoic acid derivative. There are two main strategies:
Esterification followed by Etherification: The most prevalent pathway begins with 2,6-Dihydroxybenzoic acid . wikipedia.orgnih.gov This acid undergoes a Fischer esterification reaction with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), to yield Methyl 2,6-dihydroxybenzoate. prepchem.com This intermediate is then subjected to the Williamson ether synthesis as described in section 2.1 to attach the two benzyl groups.
Etherification followed by Esterification: An alternative, though less common, route would involve first benzylating 2,6-Dihydroxybenzoic acid to form 2,6-bis(benzyloxy)benzoic acid. This intermediate would then be esterified using methanol and an acid catalyst. google.com While feasible, this route can be more challenging due to the increased steric hindrance around the carboxylic acid group once the bulky benzyl ethers are in place, potentially leading to lower esterification yields.
Table 2: Synthetic Pathways to this compound
| Pathway | Starting Material | Intermediate | Final Step |
|---|---|---|---|
| Route 1 | 2,6-Dihydroxybenzoic acid wikipedia.orgnih.gov | Methyl 2,6-dihydroxybenzoate nih.gov | Williamson Ether Synthesis |
| Route 2 | 2,6-Dihydroxybenzoic acid wikipedia.orgnih.gov | 2,6-Bis(benzyloxy)benzoic acid | Fischer Esterification |
Advanced Synthetic Routes and Novel Methodologies
More sophisticated methods for the synthesis of benzoate esters, including this compound, involve multi-step sequences and the exploration of novel rearrangement reactions.
Exploration of Spiroindane Rearrangements to Form Benzoate Esters
One novel approach to benzoate ester synthesis involves the rearrangement of spiroindane structures. Research has shown that spiroindane-1,3-diones can undergo solvent-controlled regioselective rearrangement reactions. Current time information in Bangalore, IN. Specifically, when these reactions are conducted in alcohol solvents, they can yield 2-benzoylbenzoate esters. Current time information in Bangalore, IN. This pathway proceeds through the formation of an intermediate that rearranges to the benzoate structure.
It is important to note that this method leads to the formation of 2-benzoylbenzoate esters, which are structurally distinct from the target molecule, this compound. The "benzoyl" group implies a C-C bond between the benzene (B151609) ring and the carbonyl of the former benzoic acid, whereas a "benzyloxy" group involves a C-O-C ether linkage. Therefore, while the spiroindane rearrangement is an interesting strategy for generating substituted benzoate esters, it does not provide a direct route to benzyloxy-substituted compounds like this compound.
Multi-step Syntheses Involving Precursors with Dihydroxybenzoate Scaffolds
A more direct and widely applicable strategy for the synthesis of this compound involves a multi-step sequence starting from precursors containing a dihydroxybenzoate scaffold. A key starting material for this approach is 2,6-dihydroxybenzoic acid.
The synthesis typically proceeds in two main steps:
Esterification: The carboxylic acid of 2,6-dihydroxybenzoic acid is first converted to its methyl ester, yielding methyl 2,6-dihydroxybenzoate. This reaction is commonly carried out by reacting the acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. prepchem.comrsc.org
Benzylation: The two hydroxyl groups of methyl 2,6-dihydroxybenzoate are then converted to benzyloxy groups via a Williamson ether synthesis. This involves reacting the dihydroxy ester with benzyl bromide or benzyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or DMF. chemicalbook.com The addition of a catalyst like potassium iodide can enhance the reaction rate. chemicalbook.com
A similar procedure has been successfully employed for the synthesis of the analogous compound, methyl 3,4-bis(benzyloxy)benzoate, from methyl 3,4-dihydroxybenzoate, achieving a high yield. chemicalbook.com
| Starting Material | Reagents | Product | Yield | Reference |
| 2,6-Dihydroxybenzoic acid | Methanol, Sulfuric acid | Methyl 2,6-dihydroxybenzoate | 34% | prepchem.com |
| Methyl 3,4-dihydroxybenzoate | Benzyl chloride, Potassium carbonate, Potassium iodide, Acetone | Methyl 3,4-bis(benzyloxy)benzoate | 97% | chemicalbook.com |
Catalytic Approaches in Benzyloxybenzoate Synthesis
Catalytic methods offer efficient and often milder alternatives for the synthesis of benzyloxybenzoates. Phase-transfer catalysis (PTC) is a particularly relevant technique for the O-alkylation of phenolic compounds, including the benzylation of methyl 2,6-dihydroxybenzoate. researchgate.netacs.orgbiomedres.us
In a typical PTC system for this synthesis, the methyl 2,6-dihydroxybenzoate would be dissolved in an organic solvent, while the base (e.g., sodium hydroxide (B78521) or potassium hydroxide) is in an aqueous phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, facilitates the transfer of the phenoxide ions from the aqueous phase to the organic phase. researchgate.netacs.org In the organic phase, the phenoxide then reacts with the benzylating agent (benzyl chloride or bromide) to form the desired ether linkages. kyushu-u.ac.jp
This method can offer several advantages, including faster reaction rates, milder reaction conditions, and the use of less expensive reagents and solvents. biomedres.us The choice of the phase-transfer catalyst can be crucial for the efficiency of the reaction. acs.org
| Catalyst Type | Example Catalyst | Application | Reference |
| Quaternary Ammonium Salt | Tetrabutylammonium chloride | O-benzoylation of naphthols | kyushu-u.ac.jp |
| Quaternary Ammonium Salt | Benzyltriethylammonium chloride | C-alkylation of active methylene (B1212753) compounds | biomedres.us |
| Crown Ether | 18-Crown-6 | Benzylation of alcohols | orgsyn.org |
Reactivity and Organic Transformations
Reactions at the Benzyloxy Groups
The two benzyloxy groups are ether linkages that can be cleaved under various conditions. The benzylic position is also susceptible to oxidation.
The cleavage of benzyl (B1604629) ethers, a common deprotection strategy in organic synthesis, liberates the corresponding phenols, in this case, 2,6-dihydroxybenzoate (B8749050) derivatives. A primary method for this transformation is catalytic hydrogenolysis. This reaction involves hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C). youtube.comacsgcipr.org The reaction proceeds by cleavage of the benzylic C-O bond, producing toluene (B28343) and the dihydroxy-substituted aromatic ring.
A significant advantage of this method is its mildness and selectivity. An important consideration for Methyl 2,6-bis(benzyloxy)benzoate is the potential for simultaneous reduction of the ester. However, selectivity can often be achieved. Catalytic transfer hydrogenation, using a hydrogen donor like formic acid or 1,4-cyclohexadiene (B1204751) instead of H₂ gas, can also be employed and sometimes offers different selectivity profiles. acsgcipr.orgorganic-chemistry.orgrsc.org For instance, certain conditions allow for the smooth hydrogenation of functionalities like olefins and azides while leaving benzyl ethers intact. organic-chemistry.org Conversely, methods exist to cleave benzyl esters chemoselectively in the presence of benzyl ethers. organic-chemistry.org
Lewis acids also provide a pathway for benzyl ether cleavage. A notably selective and mild method uses a boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂). This reagent efficiently removes benzyl ethers under conditions that tolerate a wide array of other functional groups, including esters, making it a potentially valuable method for selectively deprotecting the hydroxyl groups of this compound without affecting the methyl ester. cdnsciencepub.com
Table 2: Selected Methods for Benzyl Ether Cleavage
| Reagent/System | Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| H₂, Pd/C | Ambient or elevated pressure/temp. | May also reduce other functional groups. | youtube.comacsgcipr.org |
| Formic Acid, Pd/C | Catalytic Transfer Hydrogenation | Fast and simple removal of O-benzyl groups. | organic-chemistry.org |
| BCl₃·SMe₂ | Dichloromethane or ether solvent | Tolerates ester functionality well. | cdnsciencepub.com |
The benzylic C-H bonds of the benzyloxy groups are susceptible to oxidation. cdnsciencepub.com Various oxidizing agents can convert benzylic ethers into their corresponding carbonyl compounds. tandfonline.com For instance, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is known to oxidize benzylic ethers to aldehydes and ketones. cdnsciencepub.com The reaction is believed to proceed via a rate-determining hydride abstraction from the carbon alpha to the ether oxygen. cdnsciencepub.com Another method employs dinitrogen tetroxide impregnated on activated charcoal (N₂O₄/charcoal), which performs oxidative cleavage of benzylic ethers to carbonyl compounds under neutral, aprotic conditions. tandfonline.com Hypervalent iodine reagents, such as a modified o-iodoxybenzoic acid (IBX), have also been shown to oxidize benzyl ethers directly to benzoate (B1203000) esters. siu.eduorganic-chemistry.org This would transform the benzyloxy group into a benzoyloxy group.
Conversely, the term "reduction" of a benzyloxy group typically refers to its complete removal via hydrogenolysis, as discussed in the cleavage section (3.2.1), which reduces the benzylic carbon-oxygen bond to a benzylic carbon-hydrogen bond (forming toluene) and the phenolic oxygen-carbon bond to a phenolic oxygen-hydrogen bond. youtube.comnih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring
The central benzene ring of this compound is substituted with three groups: two electron-donating benzyloxy groups and one electron-withdrawing methyl ester group. The interplay of these substituents governs the ring's reactivity towards substitution reactions.
Electrophilic Aromatic Substitution (EAS)
The two benzyloxy groups are powerful activating groups for electrophilic aromatic substitution due to the ability of the oxygen atoms to donate lone-pair electron density into the ring through resonance. ucalgary.cayoutube.com They are ortho-, para-directing. In this specific molecule, the ortho positions (2 and 6) are already substituted. Therefore, electrophilic attack is strongly directed to the para position (position 4) relative to the benzyloxy groups. The methyl ester group at position 1 is a deactivating, meta-directing group. However, the strong activating and directing effect of the two ether groups is expected to dominate, making the C-4 position the most likely site for electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. ucalgary.camasterorganicchemistry.com The strong activation by two alkoxy groups often means that milder reaction conditions can be used compared to unsubstituted benzene. ucalgary.ca
Nucleophilic Aromatic Substitution (NAS)
Aromatic rings generally resist nucleophilic substitution unless they are rendered electron-poor by the presence of strong electron-withdrawing groups, such as nitro groups. wikipedia.orgbyjus.commasterorganicchemistry.com The benzene ring in this compound is electron-rich due to the two strongly electron-donating benzyloxy groups. These groups deactivate the ring towards nucleophilic aromatic substitution (SₙAr). wikipedia.orglibretexts.org Therefore, direct displacement of a leaving group from the ring by a nucleophile via the common addition-elimination (Meisenheimer complex) pathway is highly unfavorable under standard conditions.
Derivatization Strategies
The molecular structure of this compound, with its ester and benzyl ether functionalities, provides multiple avenues for chemical modification. These transformations are key to synthesizing a variety of other compounds.
The core structure of this compound can be altered to create a range of novel derivatives. Research has shown the synthesis of various benzoate-based molecules, including those with complex ester linkages. For instance, the synthesis of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) involves the reaction of 4-(4-n-dodecyloxybenzoyloxy)benzoic acid with 4-benzyloxyphenol. nih.gov This highlights a common strategy where the benzoate core is elaborated by forming new ester bonds.
Additionally, derivatives can be formed by introducing different functional groups onto the aromatic rings. For example, 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives have been synthesized, showcasing modifications that add heterocyclic moieties to the benzyloxy-substituted phenyl group. nih.gov The synthesis of these compounds often starts with a condensation reaction, followed by the introduction of benzyl groups. nih.gov
The following table provides examples of related bis(benzyloxy)benzoate derivatives and their synthetic precursors.
Table 1: Examples of Bis(benzyloxy)benzoate Derivatives and their Synthesis
| Derivative Name | Starting Materials | Key Reagents | Reference |
| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate | 4-(4-n-dodecyloxybenzoyloxy)benzoic acid, 4-benzyloxyphenol | N,N'-dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP) | nih.gov |
| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives | 2-aminothiophenol, 2,4-dihydroxybenzaldehyde, substituted benzyl chlorides/bromides | Na2S2O5, NaHCO3, KI | nih.gov |
| Methyl 3,4-bis(benzyloxy)benzoate | Methyl 3,4-dihydroxybenzoate, Benzyl chloride | K2CO3, KI | chemicalbook.com |
This table is based on available data and is not exhaustive.
A significant transformation of this compound involves the cleavage of the benzyl ether bonds to yield hydroxy-substituted analogs. This debenzylation is a common strategy in organic synthesis to unmask hydroxyl groups. organic-chemistry.org One of the primary products of this reaction is Methyl 2,6-dihydroxybenzoate. prepchem.comdiva-portal.orgsigmaaldrich.com This conversion is typically achieved through catalytic hydrogenation, where hydrogen gas and a palladium catalyst are used to cleave the benzyl C-O bond, producing toluene as a byproduct. organic-chemistry.org
Alternatively, the hydroxy analogs can be converted to their methoxy-substituted counterparts. Methyl 2,6-dihydroxybenzoate can be O-methylated to produce Methyl 2,6-dimethoxybenzoate. diva-portal.orgchemicalbook.comontosight.ainih.govsigmaaldrich.com This reaction typically involves a methylating agent and a base.
The table below summarizes these key conversions.
Table 2: Conversion to Hydroxy- and Methoxy- Analogs
| Starting Compound | Target Compound | Typical Reagents | Reference |
| This compound | Methyl 2,6-dihydroxybenzoate | H2, Palladium on Carbon (Pd/C) | organic-chemistry.org |
| Methyl 2,6-dihydroxybenzoate | Methyl 2,6-dimethoxybenzoate | Methylating agent (e.g., dimethyl sulfate), Base (e.g., K2CO3) | diva-portal.org |
This table is based on available data and is not exhaustive.
The structural features of bis(benzyloxy)benzoic acid derivatives make them suitable building blocks for the construction of larger, more complex molecules like dendrimers. nih.gov Dendrimers are highly branched, well-defined macromolecules with a central core, repeating units, and functional terminal groups. nih.gov The carboxylic acid and hydroxyl functionalities, which can be present in derivatives of this compound, are key for the iterative synthesis required for dendrimer construction.
For example, 2,2-bis(hydroxymethyl)propanoic acid (bis-MPA) is a common building block for polyester-based dendrimers due to its two hydroxyl groups and one carboxyl group. nih.gov While not directly this compound, the principle of using molecules with multiple reactive sites to build dendritic structures is applicable. The benzyloxybenzoate core could serve as a scaffold, with the functional groups acting as points for further branching.
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.
The transformations of this compound and its derivatives follow well-established organic reaction mechanisms.
Esterification and Etherification: The synthesis of the parent compound and its derivatives often involves Williamson ether synthesis and Fischer esterification or other esterification protocols. The Williamson ether synthesis proceeds via an SN2 reaction where an alkoxide nucleophile attacks an alkyl halide.
Debenzylation: The cleavage of the benzyl ethers typically occurs via catalytic hydrogenation. organic-chemistry.org In this process, the benzyl group is reduced, and the C-O bond is cleaved, liberating the free hydroxyl group and toluene.
Electrophilic Aromatic Substitution: Reactions involving the aromatic rings, such as nitration or halogenation, would proceed through a standard electrophilic aromatic substitution mechanism. The benzyloxy and ester groups would influence the position of the incoming electrophile.
Oxidation of Benzyl Groups: The benzyl groups can be susceptible to oxidation, potentially leading to the formation of benzaldehyde (B42025) or benzoic acid derivatives under certain conditions. The oxidation of the benzyl radical is a key process in the degradation of toluene and other alkylated aromatics. nih.gov
The substituents on the benzene ring of this compound have a profound effect on its reactivity and the regioselectivity of its reactions. libretexts.orgyoutube.com
The Ester Group (-COOCH3): This is an electron-withdrawing group and therefore deactivates the aromatic ring towards electrophilic aromatic substitution. stackexchange.comyoutube.comyoutube.com It is a meta-director. libretexts.org
The Benzyloxy Groups (-OCH2Ph): The oxygen atom of the ether has lone pairs of electrons that can be donated to the aromatic ring through resonance, making it an activating group and an ortho-, para-director. libretexts.org However, the oxygen is also electronegative, leading to an inductive electron-withdrawing effect. libretexts.org In the case of benzyloxy groups, the activating resonance effect generally outweighs the inductive effect.
In this compound, the two powerful ortho-, para-directing benzyloxy groups are positioned ortho to the ester group. Their activating effect will dominate the deactivating effect of the ester group, making the ring more reactive than benzene itself. The directing effects of the substituents are in concert. The two benzyloxy groups will direct incoming electrophiles to the positions ortho and para to themselves. The para position to the 2-benzyloxy group is the 5-position, and the para position to the 6-benzyloxy group is the 3-position. The ortho positions are the 3- and 5-positions. Therefore, electrophilic substitution is expected to occur primarily at the 3- and 5-positions.
The steric hindrance caused by the bulky benzyloxy groups at the 2 and 6 positions is also a significant factor. nih.gov This steric crowding can hinder the approach of reagents to the ester group and the adjacent positions on the aromatic ring. nih.gov
The following table summarizes the directing effects of the substituents.
Table 3: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Directing Effect |
| -COOCH3 (Ester) | Deactivating (electron-withdrawing) | Meta |
| -OCH2Ph (Benzyloxy) | Activating (electron-donating by resonance) | Ortho, Para |
This table is based on established principles of organic chemistry.
Spectroscopic and Structural Characterization Advanced Research Aspects
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of Methyl 2,6-bis(benzyloxy)benzoate in solution. Detailed analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments allows for the definitive assignment of all proton and carbon signals and offers insights into the molecule's preferred conformation.
Detailed ¹H and ¹³C NMR Assignments for Structural Elucidation
The proton (¹H) and carbon (¹³C) NMR spectra of this compound exhibit characteristic signals that confirm the presence of the methyl ester, the two benzyloxy groups, and the substituted aromatic ring. The symmetry of the 2,6-disubstituted benzoate (B1203000) core simplifies the aromatic region of the spectra.
For a related isomer, methyl 3,4-bis(benzyloxy)benzoate, specific chemical shifts have been reported, which can serve as a reference for predicting the spectral features of the 2,6-isomer. In the ¹H NMR spectrum of methyl 3,4-bis(benzyloxy)benzoate, the benzylic protons (CH₂) appear as singlets around 5.2 ppm, and the aromatic protons show a complex multiplet between 7.15 and 7.56 ppm chemicalbook.com. The ¹³C NMR spectrum shows the ester carbonyl carbon at approximately 166.9 ppm and the benzylic carbons around 70 ppm chemicalbook.com. It is expected that the chemical shifts for this compound would be in similar regions, with distinct splitting patterns for the A₂B aromatic system of the central ring.
Interactive Data Table: Predicted ¹H NMR Assignments
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| O-CH ₃ (ester) | ~3.8 | Singlet |
| O-CH ₂-Ph | ~5.1 | Singlet |
| Ar-H (central ring) | ~6.7-7.3 | Doublet, Triplet |
| Ar-H (benzyl rings) | ~7.2-7.5 | Multiplet |
Interactive Data Table: Predicted ¹³C NMR Assignments
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C =O (ester) | ~166 |
| Ar-C -O (central ring) | ~158 |
| Ar-C -COOCH₃ (central ring) | ~115 |
| Ar-C H (central ring) | ~132, ~112 |
| C H₂ (benzyl) | ~71 |
| Ar-C (benzyl rings) | ~136, ~128, ~127 |
| O-C H₃ (ester) | ~52 |
Conformational Analysis via NMR Techniques (e.g., NOESY)
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful two-dimensional NMR technique used to determine the spatial proximity of atoms within a molecule. By analyzing cross-peaks that arise from through-space interactions between protons, the preferred conformation of this compound can be investigated beilstein-journals.org.
A key aspect of the conformational analysis would be to determine the relative orientation of the two benzyloxy groups with respect to the central benzoate ring. NOESY experiments would be expected to show correlations between the benzylic methylene (B1212753) protons (O-CH₂) and the aromatic protons on the central ring. The presence and intensity of these cross-peaks would provide direct evidence for the rotational preferences around the C-O bonds, helping to establish whether the benzyl (B1604629) groups are oriented on the same side or opposite sides of the benzoate plane in solution.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is employed to confirm the molecular weight of this compound and to study its fragmentation patterns under ionization, which provides further structural verification. The nominal molecular weight of the compound (C₂₂H₂₀O₄) is 348.39 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 348. A prominent fragmentation pathway for benzyloxy compounds involves the cleavage of the benzyl group, leading to the formation of a stable tropylium cation (C₇H₇⁺) at m/z 91. Another expected fragmentation is the loss of a methoxy radical (•OCH₃) from the ester group, resulting in an ion at m/z 317. For related ortho-substituted benzoates, complex rearrangements can occur, making detailed fragmentation analysis essential for distinguishing isomers nist.gov. The fragmentation of benzyloxy esters can also proceed through the loss of ketene or an alcohol miamioh.edu.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment Ion | Formula |
| 348 | [M]⁺ | [C₂₂H₂₀O₄]⁺ |
| 317 | [M - •OCH₃]⁺ | [C₂₁H₁₇O₃]⁺ |
| 257 | [M - C₇H₇]⁺ | [C₁₅H₁₃O₄]⁺ |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the ester and ether linkages, as well as the aromatic rings.
The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the ester group, typically appearing in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and the two ether groups would result in strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region docbrown.info.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3030 - 3100 | Medium |
| Alkyl C-H (Methyl/Methylene) | Stretch | 2850 - 3000 | Medium |
| Ester C=O | Stretch | 1720 - 1740 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| C-O (Ester/Ether) | Stretch | 1000 - 1300 | Strong |
| Aromatic C-H (out-of-plane) | Bend | 730 - 770 | Strong |
X-ray Diffraction (XRD) Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.
Determination of Solid-State Molecular Conformation and Packing
An XRD analysis of a suitable single crystal of this compound would elucidate its solid-state conformation. Key parameters of interest include the dihedral angles between the plane of the central benzoate ring and the planes of the two phenyl rings of the benzyloxy substituents. This would reveal the extent of twisting of the side chains relative to the core.
Furthermore, XRD analysis details how the molecules pack together in the crystal lattice. Intermolecular interactions such as C-H···π interactions and offset π–π stacking are common in the crystal packing of aromatic esters and play a significant role in stabilizing the solid-state structure researchgate.net. The analysis would reveal the specific nature and geometry of these interactions, providing a complete picture of the supramolecular architecture. For example, in the crystal structure of methyl 2-(benzoyloxy)benzoate, molecules are linked by C—H⋯π and offset π–π interactions to form sheets researchgate.net. A similar analysis for the title compound would provide crucial insights into its solid-state behavior.
Analysis of Inter- and Intramolecular Interactions
The three-dimensional arrangement of molecules in a crystal lattice is governed by a delicate balance of attractive and repulsive forces. In the case of this compound, a molecule rich in aromatic rings and oxygen atoms, several types of non-covalent interactions would be anticipated to play a crucial role in its solid-state structure.
Hydrogen Bonding: While lacking traditional strong hydrogen bond donors (like O-H or N-H groups), weak C-H···O hydrogen bonds could be a significant factor in the crystal packing. The hydrogen atoms on the aromatic rings and the methyl group can act as weak donors, forming interactions with the oxygen atoms of the ester and ether functionalities. These interactions, though individually weak, can collectively contribute to the stability of the crystal structure.
A comprehensive analysis of the crystal structure would involve the generation of a detailed table summarizing the key inter- and intramolecular distances and angles, providing quantitative evidence for the presence and significance of these interactions.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound would promote electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the electronic structure of the compound.
The aromatic rings in the molecule are expected to give rise to characteristic π → π* transitions. These transitions, typically occurring in the ultraviolet region, are due to the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The presence of oxygen-containing substituents on the benzoate ring can influence the energy of these transitions and may also introduce n → π* transitions, which involve the excitation of non-bonding electrons from the oxygen atoms to antibonding π* orbitals.
A detailed analysis of the UV-Visible spectrum would involve identifying the wavelengths of maximum absorption (λmax) and correlating them with specific electronic transitions within the molecule. This data provides insights into the conjugation and electronic environment of the chromophores present in this compound.
| Spectroscopic and Structural Parameters | Description |
| Intermolecular Interactions | |
| C-H···O Hydrogen Bonds | Potential interactions between aromatic/methyl C-H groups and oxygen atoms of the ester and ether functionalities. |
| π-π Stacking | Expected attractive interactions between the phenyl rings, influencing crystal packing. |
| Disorder Analysis | |
| Conformational Disorder | Possible multiple orientations of the flexible benzyloxy groups within the crystal lattice. |
| UV-Visible Spectroscopy | |
| λmax (π → π) | Wavelengths of maximum absorption corresponding to electronic transitions within the aromatic rings. |
| λmax (n → π) | Potential absorption bands related to the excitation of non-bonding electrons on oxygen atoms. |
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
No specific DFT studies on Methyl 2,6-bis(benzyloxy)benzoate were identified in the searched scientific literature. Therefore, data for the following subsections are not available:
Molecular Dynamics (MD) Simulations
No literature detailing Molecular Dynamics (MD) simulations for this compound, which would be relevant for studying its conformational flexibility or intermolecular interactions, was found.
Based on a comprehensive review of available scientific literature, there is currently insufficient information to detail the specific applications of this compound within the requested framework. Research and publications explicitly outlining its role as a precursor for dendrimer synthesis, a building block for heterocyclic compounds such as pyrimidine derivatives, or as an intermediate in the synthesis of natural product analogs could not be located.
Furthermore, searches for its exploration in catalyst development, ligand design, or its contribution to new synthetic methodologies and reagent development did not yield specific results. The provided outline requires detailed, informative, and scientifically accurate content for each section, which cannot be fulfilled without available data in peer-reviewed sources.
Therefore, this article cannot be generated as the requested information for this compound is not present in the current body of scientific literature accessible through the performed searches.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
Current methods for synthesizing methyl 2,6-bis(benzyloxy)benzoate and its analogs can be effective but may present challenges related to yield, scalability, and environmental impact. A significant future direction lies in the development of more efficient and sustainable synthetic protocols. Researchers are exploring the use of solid acid catalysts, which are often recoverable and reusable, to replace traditional inorganic acids like sulfuric or phosphoric acid that can generate significant wastewater. mdpi.com The application of solid acids, such as those based on zirconium, has been shown to be effective in the synthesis of various methyl benzoate (B1203000) compounds, offering a greener alternative. mdpi.com These catalysts can be tailored for higher activity and selectivity, contributing to more environmentally benign and economically viable production processes. mdpi.com
Exploration of Novel Derivatizations for Undiscovered Applications
The core structure of this compound serves as a versatile scaffold for creating a diverse range of new molecules. A promising area of future research is the synthesis and evaluation of novel derivatives for previously undiscovered applications. By strategically modifying the functional groups of the parent molecule, scientists can fine-tune its physicochemical and biological properties. For instance, the synthesis of benzothiazole (B30560) derivatives from related benzyloxy-phenyl precursors has yielded compounds with potential applications in treating neurodegenerative diseases like Parkinson's by inhibiting monoamine oxidase B (MAO-B). nih.gov This highlights the potential for discovering new therapeutic agents and functional materials through creative derivatization strategies.
Advanced Computational Modeling for Predictive Understanding
The use of advanced computational modeling is set to revolutionize the study of this compound and its derivatives. Computational tools can provide valuable insights into the molecule's electronic structure, conformation, and potential interactions with biological targets or other molecules. For example, crystallographic studies combined with computational analysis can elucidate the three-dimensional arrangement of atoms and the nature of intermolecular interactions, such as C—H⋯π and π–π stacking interactions, which can influence the material's bulk properties. researchgate.net By predicting the properties and reactivity of yet-to-be-synthesized derivatives, computational chemistry can guide experimental efforts, saving time and resources in the discovery of new functional molecules.
Integration with Flow Chemistry or Automated Synthesis Platforms
The integration of modern automation technologies, such as flow chemistry and automated synthesis platforms, presents a significant leap forward for research involving this compound. chemistryworld.comwikipedia.org Flow chemistry, where reactions are performed in a continuous stream, offers enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch methods. ambeed.comresearchgate.netyoutube.com This approach is particularly advantageous for managing reactive intermediates and can be applied to various reactions, including esterifications. ambeed.comyoutube.comwikipedia.org Furthermore, automated synthesis platforms can perform entire reaction sequences, enabling the high-throughput generation and screening of libraries of derivatives. sigmaaldrich.comchemspeed.com The combination of artificial intelligence for reaction planning and robotic execution is already demonstrating the potential to significantly accelerate the synthesis of complex molecules. youtube.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 2,6-bis(benzyloxy)benzoate, and how can regioselectivity be achieved?
- This compound is typically synthesized via nucleophilic substitution or esterification reactions. A key challenge is ensuring regioselective benzylation of the hydroxyl groups at the 2- and 6-positions of the benzoic acid core. Methodologies often involve protecting group strategies, such as using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to avoid over-alkylation. Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 2.2 equivalents of benzylating agent per hydroxyl group) can improve yield . For isotopic labeling (e.g., deuterated analogs), modified protocols like the Catellani reaction may be employed to introduce deuterated methyl groups selectively .
Q. How can the purity and structural integrity of this compound be validated?
- Purity is assessed using HPLC with UV detection (λ = 254 nm) and a C18 column. Structural confirmation relies on NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For example, the ¹H NMR spectrum should show characteristic singlet peaks for the aromatic protons at the 3- and 5-positions (δ ~6.8 ppm) and benzyloxy methylene protons (δ ~5.1 ppm). Discrepancies in integration ratios or unexpected peaks may indicate incomplete benzylation or residual solvents, necessitating recrystallization (e.g., using ethanol/water mixtures) .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving the structure of this compound derivatives, and how are they addressed?
- X-ray crystallography of halogenated derivatives (e.g., 5-chloro or 5-bromo analogs) often reveals complex intermolecular interactions, such as Cl···Cl or Br···O contacts (3.14–3.53 Å), which influence crystal packing . Challenges include low crystal symmetry (monoclinic systems) and disorder in flexible benzyloxy groups. Data collection at low temperatures (100 K) and using synchrotron radiation improves resolution. Refinement with SHELXL, incorporating anisotropic displacement parameters for non-H atoms, resolves disorder. R factors below 0.07 and wR₂ < 0.25 indicate reliable models .
Q. How do intermolecular interactions influence the material properties of this compound derivatives?
- Halogen bonding (e.g., Cl···N, Br···O) and π-π stacking (centroid distances ~3.5 Å) stabilize layered or sheet-like crystal architectures. These interactions affect solubility and melting points. For example, derivatives with strong Cl···Cl interactions exhibit higher thermal stability (mp > 200°C) compared to non-halogenated analogs. Computational studies (DFT) can quantify interaction energies, guiding the design of derivatives with tailored solid-state properties .
Q. What methodologies are used to study isotopic labeling (e.g., deuterated methyl groups) in this compound analogs?
- Deuterated analogs (e.g., CD₃-labeled methyl groups) are synthesized via Pd-catalyzed Catellani reactions using deuterated iodomethane (CD₃I). Isotopic incorporation is verified using mass spectrometry (e.g., +3 Da shift) and ²H NMR. These labeled compounds are critical for mechanistic studies, such as tracing hydrogen/deuterium exchange in catalytic reactions or metabolic pathways .
Q. How can this compound serve as a precursor for bioactive compounds?
- The benzyloxy groups can be selectively deprotected (e.g., hydrogenolysis with Pd/C) to generate free hydroxyls for further functionalization. For example, coupling with boronic acids via Suzuki-Miyaura reactions introduces aryl groups for drug discovery. Preliminary biological screening (e.g., antimicrobial assays) requires purity >95% and dissolution in DMSO for in vitro testing .
Methodological Considerations
Q. What analytical techniques are recommended for resolving contradictions in spectroscopic data?
- Conflicting NMR signals (e.g., overlapping peaks) can be resolved using 2D techniques (COSY, HSQC) to assign proton-carbon correlations. For mass spectrometry, isotopic pattern analysis distinguishes between molecular ions and adducts. In crystallography, re-examining data collection parameters (e.g., crystal mounting, beam intensity) and using twin refinement tools (e.g., TWINABS) address discrepancies in R factors .
Q. How can computational modeling complement experimental studies of this compound derivatives?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries, vibrational frequencies, and reaction pathways. Molecular docking (e.g., AutoDock Vina) screens potential protein targets, such as dihydrofolate reductase, by simulating ligand-receptor interactions. Results must be validated with experimental IC₅₀ values from enzyme inhibition assays .
Tables for Key Data
Table 1: Crystallographic Parameters for Halogenated Derivatives
| Derivative | Space Group | a (Å) | b (Å) | c (Å) | β (°) | R Factor |
|---|---|---|---|---|---|---|
| Cl-analog | P2₁/c | 29.97 | 8.14 | 23.06 | 123.12 | 0.064 |
| Br-analog | P2₁/n | 30.21 | 8.15 | 23.10 | 123.50 | 0.072 |
Table 2: Key Intermolecular Interactions in Crystal Structures
| Interaction Type | Distance (Å) | Impact on Packing |
|---|---|---|
| Cl···Cl | 3.44 | Layered sheets |
| Br···O | 3.20 | Helical chains |
| π-π stacking | 3.53 | 2D networks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
